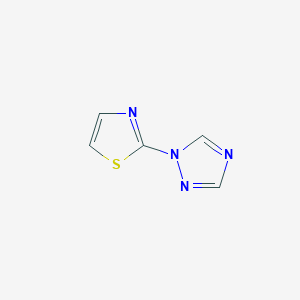

1H-1,2,4-Triazole, 1-(2-thiazolyl)-

描述

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. These compounds are of immense importance in medicinal and organic chemistry due to their wide-ranging applications and distinct properties. wisdomlib.org Their unique structure facilitates a variety of chemical reactions, making them indispensable in the creation of pharmaceuticals and other organic materials. wisdomlib.org In fact, over 90% of new drugs contain a heterocyclic component. researchgate.net

Nitrogen heterocycles are particularly prominent in pharmaceuticals, with 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) featuring these structures. openmedicinalchemistryjournal.com This makes them one of the most significant and favored structural motifs in drug discovery. openmedicinalchemistryjournal.com Their prevalence stems from their ability to mimic natural metabolites and products, which is a crucial aspect of modern drug design. openmedicinalchemistryjournal.com The presence of nitrogen atoms allows for the formation of hydrogen bonds with biological targets, a key interaction for therapeutic efficacy. nih.gov

Beyond pharmaceuticals, nitrogen-containing heterocycles are utilized in various industries as corrosion inhibitors, polymers, agrochemicals, dyes, and developers. openmedicinalchemistryjournal.com The inherent stability of their carbon-based rings, combined with the electron-rich nature of the nitrogen atoms, imparts unique physicochemical properties relevant to the design of novel materials, including organic conductors. openmedicinalchemistryjournal.com

The 1,2,4-Triazole (B32235) Scaffold: A Privileged Framework in Chemical Investigations

Among the vast family of nitrogen-containing heterocycles, the 1,2,4-triazole ring system stands out as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a broad spectrum of biological activities. The 1,2,4-triazole core is a five-membered ring containing three nitrogen atoms and two carbon atoms. This structure is present in a wide array of biologically important compounds and pharmaceuticals. nih.gov

The versatility of the 1,2,4-triazole scaffold has led to its incorporation into compounds with a remarkable range of pharmacological properties. These include antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, and anti-inflammatory activities. nih.govresearchgate.netdergipark.org.truran.uaneliti.com The stability of the triazole nucleus, a result of its aromaticity, contributes to its suitability as a core structure in drug design. researchgate.net

Several clinically used drugs feature the 1,2,4-triazole moiety, highlighting its therapeutic importance. nih.gov For instance, the antifungal medications Fluconazole and Itraconazole contain a 1,2,4-triazole core and are effective against infections caused by Candida species. nih.gov The development of novel 1,2,4-triazole derivatives continues to be a major focus for medicinal chemists in the quest for new and more effective therapeutic agents. nih.gov

Scope and Research Focus on 1H-1,2,4-Triazole, 1-(2-thiazolyl)- Architectures

This article will focus specifically on the chemical compound 1H-1,2,4-Triazole, 1-(2-thiazolyl)- . This particular architecture combines two important heterocyclic rings: the 1,2,4-triazole and the thiazole (B1198619) ring. The thiazole ring is another five-membered heterocycle containing both a sulfur and a nitrogen atom, and it is also a common feature in many biologically active compounds.

The investigation into derivatives of 1H-1,2,4-triazole linked to other heterocyclic systems, such as thiazole, is a burgeoning area of research. The rationale behind creating such hybrid molecules is the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new compound with potentially enhanced or novel biological activities. nih.gov

The research focus on 1H-1,2,4-triazole, 1-(2-thiazolyl)- and its derivatives is driven by the potential for these compounds to exhibit a synergistic effect, combining the favorable properties of both the triazole and thiazole moieties. The exploration of their synthesis, chemical properties, and potential applications is an active field of study within contemporary chemical science.

Structure

3D Structure

属性

IUPAC Name |

2-(1,2,4-triazol-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c1-2-10-5(7-1)9-4-6-3-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCILJEJPLLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 1h 1,2,4 Triazole, 1 2 Thiazolyl Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of 1,2,4-triazole (B32235) derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and electronic environment of the atoms within a molecule. rsc.org

In the ¹H NMR spectra of 1-(2-thiazolyl)-1H-1,2,4-triazole analogs, the protons on both the triazole and thiazole (B1198619) rings exhibit characteristic chemical shifts. The protons of the 1,2,4-triazole ring typically appear as singlets in the aromatic region of the spectrum. For instance, in derivatives of 4H-1,2,4-triazole, the N-H proton can be observed as a broad singlet at a downfield chemical shift, often around 12.67 ppm. urfu.ru

The protons on the thiazole ring and any adjacent substituents also provide crucial structural information. For example, in 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazole derivatives, the thiazolyl proton appears as a singlet around 7.24 ppm. nih.gov The presence of various functional groups, such as methyl or phenyl groups attached to the core structure, results in predictable signals, such as a singlet for methyl protons or multiplets for aromatic protons in the phenyl ring. urfu.runih.gov The coupling constants (J values) between adjacent protons are instrumental in determining the substitution pattern on the rings.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Protons in 1,2,4-Triazole Analogs

| Proton Type | Representative Chemical Shift (ppm) | Multiplicity | Source(s) |

| Triazole N-H | 12.67 | Broad Singlet | urfu.ru |

| Thiazole C-H | 7.24 | Singlet | nih.gov |

| Imidazole C-H | 7.93 - 8.13 | Singlet | nih.gov |

| Aromatic C-H (Phenyl) | 7.14 - 7.79 | Multiplet | urfu.ru |

| Methylene (CH₂) | 4.23 - 4.47 | Quartet / Broad Singlet | urfu.runih.gov |

| Methyl (CH₃) | 2.15 - 2.27 | Singlet | urfu.runih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In 1,2,4-triazole-thiazole systems, the carbon atoms of the heterocyclic rings resonate at distinct downfield positions due to the influence of the adjacent electronegative nitrogen and sulfur atoms.

The C=N carbons within both the triazole and thiazole rings are particularly deshielded, with their signals appearing in the range of 149 to 169 ppm. researchgate.net For example, in certain 5-(2-arylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amine derivatives, the C-3 and C-5 carbons of the triazole ring appear at approximately 156.6 ppm and 160.4 ppm, respectively. urfu.ru The chemical shifts of these carbons are sensitive to the nature of the substituents on the rings, a phenomenon useful for confirming the successful synthesis of a target analog. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Carbons in 1,2,4-Triazole Analogs

| Carbon Type | Representative Chemical Shift (ppm) | Source(s) |

| Triazole C=N | 155.1 - 160.5 | urfu.runih.gov |

| Thiazole C=N | 168.97 | researchgate.net |

| Aromatic C (Phenyl) | 123.2 - 147.9 | nih.gov |

| Methylene C (CH₂) | 40.0 - 59.8 | urfu.runih.gov |

| Methyl C (CH₃) | 15.8 - 16.1 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of molecules, respectively, offering further structural confirmation.

IR spectra of 1,2,4-triazole analogs display characteristic absorption bands corresponding to the vibrations of specific functional groups. Key vibrational peaks include N-H stretching (around 3126-3277 cm⁻¹), aromatic C-H stretching (around 3032-3097 cm⁻¹), C=N stretching in the heterocyclic rings (around 1686 cm⁻¹), and aromatic C=C stretching (around 1483-1636 cm⁻¹). researchgate.netresearchgate.net The presence and position of these bands can confirm the integrity of the heterocyclic core and the presence of various substituents. nih.gov

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. Derivatives of 1,2,4-triazole typically exhibit strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions. For example, 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole shows a maximum absorption (λ_max) at 351.0 nm, while a naphthalene-substituted analog absorbs at 297.0 nm. nih.gov The position of λ_max is influenced by the extent of conjugation and the nature of the substituents attached to the chromophore. nih.gov

Table 3: Key Spectroscopic Data (IR and UV-Vis) for 1,2,4-Triazole Analogs

| Spectroscopic Data | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Source(s) |

| IR: N-H Stretch | 3126 - 3277 | Vibrational | researchgate.netresearchgate.net |

| IR: Aromatic C-H Stretch | 3032 - 3097 | Vibrational | researchgate.net |

| IR: C=N Stretch | ~1686 | Vibrational | researchgate.net |

| IR: C=C Stretch (Aromatic) | 1483 - 1636 | Vibrational | researchgate.netresearchgate.net |

| UV-Vis: λ_max | 297 - 351 | π → π* Transition | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through the analysis of fragmentation patterns. In high-resolution mass spectrometry (HRMS), the molecular ion peak (e.g., [M+H]⁺) confirms the molecular formula of the synthesized analog with high accuracy. nih.govnih.gov

Electron ionization mass spectrometry reveals that 1,2,4-triazole derivatives undergo characteristic fragmentation pathways. These often involve the cleavage of the bond connecting the triazole and thiazole rings, as well as the sequential loss of small neutral molecules like N₂ from the heterocyclic rings. researchgate.netmdpi.com The analysis of these fragment ions provides valuable information for the structural confirmation of the core heterocyclic system and the identification of substituents. researchgate.netnih.gov

Table 4: Common Fragmentation Patterns in Mass Spectra of 1,2,4-Triazole Analogs

| Ion | Description | Significance | Source(s) |

| [M+H]⁺ or [M]⁺ | Molecular Ion / Protonated Molecule | Confirms Molecular Weight | nih.govnih.gov |

| [M+H-N₂]⁺ | Loss of Nitrogen | Indicates fragmentation of the triazole or thiadiazole ring | mdpi.com |

| Common Fragments (e.g., m/z 60) | Amino derivative fragments | Indicates specific substituent groups | researchgate.net |

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction (XRD) offers unambiguous determination of the absolute molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming the connectivity and stereochemistry of the molecule. nih.govmdpi.com

Analogs of 1H-1,2,4-triazole, 1-(2-thiazolyl)- have been shown to crystallize in various crystal systems, with the specific system and space group depending on the molecule's symmetry and the packing forces in the crystal lattice. For example, some triazole derivatives have been found to crystallize in the triclinic system with a P-1 space group, while others adopt a monoclinic system with a P2₁/c or P2₁ space group. mdpi.commdpi.comnih.gov This data is fundamental for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture of the compound in the solid state. mdpi.com

Table 5: Crystallographic Data for 1,2,4-Triazole Analogs

| Compound Type | Crystal System | Space Group | Source(s) |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | mdpi.com |

| 1H-1,2,4-Triazole-3,5-diamine monohydrate | Monoclinic | P2₁/c | nih.gov |

| Indolyl-triazolo-thiadiazole hybrid | Monoclinic | P2₁/c | mdpi.com |

| Metronidazole derivative with 1H-1,2,3-triazole | Monoclinic | P2₁/c | nih.gov |

Molecular Conformation and Intermolecular Interactions

The three-dimensional arrangement of atoms and the non-covalent forces governing crystal packing are crucial for understanding the physicochemical properties of molecular solids. For analogs of 1H-1,2,4-Triazole, 1-(2-thiazolyl)-, single-crystal X-ray diffraction studies have provided profound insights into their molecular conformation and intermolecular interactions.

The crystal packing of these analogs is predominantly stabilized by a network of intermolecular hydrogen bonds. A significant and recurring interaction is the N-H···N hydrogen bond, which plays a pivotal role in the formation of the supramolecular architecture. researchgate.net These interactions create robust synthons that guide the assembly of molecules in the crystal lattice. In addition to classical hydrogen bonds, weaker C-H···N and C-H···S interactions are also observed, further contributing to the stability of the crystal structure. Aromatic π–π stacking interactions between adjacent triazole or aryl rings are also a common feature, influencing the close packing of the molecules.

Table 1: Selected Bond Lengths and Angles for a Representative 2-Amino-4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazole Analog

| Parameter | Value (Å or °) |

| C=N (thiazole) | ~1.38 |

| C-S (thiazole) | ~1.74 |

| N-N (triazole) | ~1.35 |

| C-N (triazole) | ~1.33 |

| Dihedral Angle (Thiazole-Aryl) | Varies with substituent |

Note: The values presented are typical and may vary slightly between different analogs.

Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Features

To quantitatively and qualitatively analyze the intermolecular interactions within the crystal lattice of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- analogs, Hirshfeld surface analysis and the associated 2D fingerprint plots are invaluable tools. This method allows for the visualization and quantification of all intermolecular contacts simultaneously.

The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. For the 2-amino-4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazole series, these red areas prominently feature around the amino group and the nitrogen atoms of the triazole ring, visually confirming the N-H···N hydrogen bonds.

The 2D fingerprint plots decompose the Hirshfeld surface into contributions from different atom···atom pairings. This provides a percentage contribution for each type of intermolecular contact, offering a clear picture of the packing forces. For these thiazolyl-triazole analogs, the most significant contributions to the crystal packing typically come from H···H, H···N/N···H, and H···C/C···H contacts. The presence of sulfur and any halogen substituents also gives rise to notable H···S and H···X contacts, respectively.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Analog

| Interaction Type | Contribution (%) |

| H···H | 35 - 45 |

| H···N / N···H | 20 - 30 |

| H···C / C···H | 10 - 15 |

| H···S / S···H | 5 - 10 |

| C···C | 3 - 7 |

| Others | < 5 |

Note: The percentage contributions are illustrative and depend on the specific aryl substituents on the thiazole ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for confirming the empirical formula of newly synthesized compounds. For the series of 2-amino-4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazole derivatives, the calculated and experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared to verify their purity and composition. The presence of sulfur (S) is also a key elemental marker for these compounds.

The structures of these novel analogs are rigorously confirmed when the experimental elemental analysis data show close agreement with the calculated values, typically within a ±0.4% margin of error. This verification is a critical step before further characterization and biological evaluation. researchgate.net

Table 3: Elemental Analysis Data for a Series of 2-Amino-4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazole Analogs

| Compound (Aryl Group) | Molecular Formula | Calculated (%) C, H, N, S | Found (%) C, H, N, S |

| 4-Phenyl | C₁₁H₉N₅S | 53.86, 3.70, 28.55, 13.07 | 53.91, 3.68, 28.60, 13.11 |

| 4-Chlorophenyl | C₁₁H₈ClN₅S | 47.23, 2.88, 25.03, 11.46 | 47.28, 2.91, 25.00, 11.50 |

| 4-Methylphenyl | C₁₂H₁₁N₅S | 55.58, 4.28, 27.01, 12.36 | 55.62, 4.31, 26.97, 12.40 |

| 4-Methoxyphenyl | C₁₂H₁₁N₅OS | 52.35, 4.03, 25.44, 11.65 | 52.39, 4.01, 25.48, 11.69 |

Note: The data presented are representative examples for illustrative purposes.

Theoretical and Computational Investigations of 1h 1,2,4 Triazole, 1 2 Thiazolyl Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for triazole-based systems. It is used to determine the electronic properties and predict the reactivity of these molecules with a high degree of accuracy. researchgate.netmdpi.com

The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to accurately model geometrical parameters. researchgate.netdntb.gov.ua These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on related structures confirm the planarity of the 1,2,4-triazole ring. nih.govnih.gov The optimized structure is crucial, as the molecule's conformation influences its electronic properties and how it interacts with other molecules. researchgate.net

The electronic structure of a molecule dictates its physical and chemical properties. DFT simulations are used to analyze the distribution of electrons within the molecule, providing a detailed picture of its electronic nature. rsc.org For example, in studies of related triazole derivatives, the planarity and aromaticity of the triazole ring are confirmed by these computational methods, which is essential for its function as a stable scaffold in medicinal chemistry. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaimspress.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.comnih.gov This analysis is vital for predicting how a molecule like 1H-1,2,4-Triazole, 1-(2-thiazolyl)- might participate in chemical reactions or bind to a biological receptor. nih.gov For various triazole derivatives, DFT calculations have been used to determine these energy values and correlate them with observed biological activity. nih.govntu.edu.iq

Below is a table showing representative quantum chemical parameters calculated for related triazole derivatives using DFT methods.

| Parameter | Description | Typical Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | A smaller gap suggests higher reactivity aimspress.comnih.gov |

Note: These values are representative for triazole derivatives and can vary based on the specific molecule and computational method.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). aimspress.com In MEP maps, red-colored regions indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor, prone to nucleophilic attack). aimspress.com These maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netnih.gov

| Descriptor | Formula | Description |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. nih.gov |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. nih.gov |

| Global Softness (S) | 1/η | The reciprocal of hardness; indicates how easily a molecule becomes polarized. researchgate.netnih.gov |

| Electrophilicity Index (ω) | χ²/2η | Measures the capacity of a species to accept electrons. researchgate.netnih.gov |

These descriptors provide a quantitative basis for comparing the reactivity of different triazole derivatives and for understanding their interaction mechanisms. nih.govdnu.dp.ua

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the stability of ligand-receptor complexes. pensoft.net

For triazole derivatives, MD simulations are performed to understand how the ligand behaves in a dynamic environment, such as in solution or when bound to a protein. pensoft.net Analyses of the simulation trajectory, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA), reveal the stability of the molecule's conformation and its binding pose within a receptor's active site. pensoft.net A stable RMSD over the simulation time (e.g., 100 ns) indicates that the ligand maintains a consistent binding mode, reinforcing the reliability of docking results. pensoft.net

Molecular Docking Studies for Molecular Recognition and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com This method is extensively used for 1,2,4-triazole derivatives to identify potential biological targets and to understand the structural basis of their activity. nih.govuran.ua Docking algorithms place the ligand into the binding site of a protein and score the different poses based on binding affinity or energy, typically expressed in kcal/mol. nih.govnih.gov A lower binding energy indicates a more favorable and stable interaction.

The primary output of a docking study is the identification of key intermolecular interactions between the ligand and the amino acid residues of the protein's active site. nih.gov For thiazole-triazole systems, these interactions commonly include:

Hydrogen Bonds: Crucial for binding affinity and specificity, often involving the nitrogen atoms of the triazole ring. nih.govresearchgate.net

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (like aromatic rings) and hydrophobic residues in the binding pocket. nih.govmdpi.com

π-π Stacking: Aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine) stack on top of each other. researchgate.net

π-Cation Interactions: An interaction between a π system (aromatic ring) and an adjacent cation (e.g., Lysine, Arginine). researchgate.net

Coordination Bonds: In metalloenzymes, heteroatoms in the ligand can coordinate with metal ions (e.g., Zn²⁺) in the active site. nih.gov

Studies on compounds structurally related to 1H-1,2,4-Triazole, 1-(2-thiazolyl)- have shown their potential to bind to various protein targets, particularly kinases and proteases, which are often implicated in diseases like cancer. nih.govnih.govmdpi.comnih.gov For example, a closely related compound, 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole, has been investigated for its interaction profiles in seizure models. nih.gov

The following table summarizes representative molecular docking findings for various triazole derivatives against different protein targets.

| Compound Type | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| 1,2,4-Triazole Derivative | c-kit tyrosine kinase nih.gov | - | -176.75 | - | Hydrogen bonding, Hydrophobic contacts nih.gov |

| 1,2,4-Triazole-3-Thione | NDM-1 Metallo-β-lactamase nih.gov | 6TGD | - | Asn220, Lys211, Zn1, Zn2 | H-bond, Salt bridge, Metal coordination nih.gov |

| Theophylline-1,2,4-triazole | HCV Serine Protease nih.gov | - | -7.55 | - | - |

| Naphthalen-triazole-thione | Anaplastic Lymphoma Kinase mdpi.com | 2XP2 | - | - | Hydrophobic interactions mdpi.com |

| 1,2,4-Triazole-1,2,3-triazole | Cyclin-dependent kinase 2 (CDK2) nih.gov | - | - | - | Active site residue interactions nih.gov |

Prediction of Molecular Binding Affinities

Currently, there are no published studies that specifically report the predicted molecular binding affinities of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- with any biological targets. Computational methods such as molecular docking are commonly employed to predict the binding energy (ΔG) and interaction modes of ligands with protein active sites. For many 1,2,4-triazole derivatives, these studies have been crucial in identifying potential therapeutic targets. For instance, various derivatives have been docked against enzymes like aromatase and tubulin, with reported binding energies often ranging from -6 to -10 kcal/mol, indicating favorable interactions. ijper.org However, without specific docking studies on 1H-1,2,4-Triazole, 1-(2-thiazolyl)-, any discussion of its binding affinity would be purely speculative.

A hypothetical molecular docking study for this compound would involve:

Preparation of the Ligand: Building the 3D structure of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- and optimizing its geometry.

Selection of a Target Protein: Identifying a relevant biological target based on the known activities of similar heterocyclic compounds.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and calculate the binding affinity.

The results of such a study would typically be presented in a table format, as shown below for illustrative purposes with hypothetical data.

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

No specific data is available for 1H-1,2,4-Triazole, 1-(2-thiazolyl)-.

In Silico Prediction of Intrinsic Molecular Properties and Reactivity

The intrinsic molecular properties and reactivity of a compound can be predicted using computational methods based on Density Functional Theory (DFT) and other quantum chemical calculations. These studies provide insights into the electronic structure, stability, and reactivity of a molecule. For various 1,2,4-triazole derivatives, parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gap (ΔE), electronegativity (χ), and global hardness (η) have been calculated to understand their chemical behavior. nih.gov

A summary of predicted molecular properties would typically be compiled into a data table.

Interactive Data Table: Predicted Intrinsic Molecular Properties (Hypothetical)

| Molecular Property | Predicted Value | Computational Method |

| HOMO Energy | Not Available | Not Available |

| LUMO Energy | Not Available | Not Available |

| Energy Gap (ΔE) | Not Available | Not Available |

| Dipole Moment | Not Available | Not Available |

| Electronegativity (χ) | Not Available | Not Available |

| Global Hardness (η) | Not Available | Not Available |

No specific data is available for 1H-1,2,4-Triazole, 1-(2-thiazolyl)-.

Structure Activity Relationship Sar and Mechanistic Pathways of 1,2,4 Triazole, 1 2 Thiazolyl Derivatives

Elucidation of Structural Features Influencing Molecular Interactions

The biological activity of 1-(2-thiazolyl)-1H-1,2,4-triazole derivatives is profoundly influenced by the nature and position of various substituents on the core structure, as well as the hybridization with other heterocyclic systems.

The introduction of different functional groups onto the core scaffold of 1,2,4-triazole-thiazole hybrids can dramatically alter their potency and selectivity. SAR studies have revealed that the type and position of substituents on aryl rings attached to the core are critical determinants of activity.

For instance, in a series of antiproliferative 1,2,4-triazole (B32235) derivatives, the presence and location of substituents on a phenyl ring played a significant role in their potency against various cancer cell lines. nih.gov Specifically, certain halogen-substituted compounds have been found to be effective antimicrobial agents. bohrium.com The introduction of electron-donating groups can also enhance the antioxidant activity of 1,2,4-triazole derivatives, with the number of such groups directly correlating with increased efficacy. researchgate.net

In a series of 1,2,4-triazole derivatives designed as potential anticancer agents, compounds featuring specific substitutions on phenyl rings demonstrated promising cytotoxic activity against the HeLa cell line, with IC50 values below 12 μM. nih.gov The nature of the substituent also affects enzyme inhibition. For example, in a study of azinane triazole-based derivatives as enzyme inhibitors, methyl phenyl and ethyl methyl phenyl substituted derivatives were identified as potent inhibitors of acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). nih.gov

Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity of 1,2,4-Triazole Derivatives Data synthesized from multiple studies to illustrate general trends.

| Compound Series | Substituent (R) | Position | Observed Activity Trend | Target |

|---|---|---|---|---|

| A | -Cl, -F | para | Increased antiproliferative activity | Tubulin |

| A | -OCH3 | meta | Enhanced potency | Tubulin |

| B | -NO2 | para | High cytotoxic activity | Aromatase |

| B | -CH3 | ortho | Moderate activity | Aromatase |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully employed to enhance the therapeutic potential of 1,2,4-triazole derivatives. ekb.eg The hybridization of the 1,2,4-triazole moiety with a thiazole (B1198619) ring is a prime example, creating compounds with diverse pharmacological profiles. ekb.egbrieflands.com This approach allows for the incorporation of various functional groups, which can influence bioactivity, selectivity, and pharmacokinetic properties. ekb.eg

The combination of 1,2,4-triazole with other heterocycles like pyrazoline has also yielded compounds with significant antimicrobial, antitumor, and anti-inflammatory properties. ekb.eg For example, a series of 1,2,3-triazole-thiazole hybrids exhibited promising antibacterial and anti-Candida activity, with some compounds showing potent biofilm inhibition. nih.gov The IC50 values for biofilm formation inhibition against Bacillus subtilis and Staphylococcus aureus were in the low micromolar range for the most active compounds. nih.gov

Furthermore, the linkage of the 1,2,4-triazole-thiazole scaffold to other rings such as furan, thiophene, or quinoline has been explored to modulate antimicrobial activity. nih.govmdpi.com These hybrid molecules often exhibit enhanced potency compared to their individual heterocyclic components, demonstrating the synergistic effect of molecular hybridization. ekb.eg

Mechanistic Probes at the Molecular Level

The therapeutic effects of 1-(2-thiazolyl)-1H-1,2,4-triazole derivatives stem from their ability to interact with specific biological macromolecules, thereby modulating their function.

Derivatives of 1,2,4-triazole are known to be effective inhibitors of various enzymes. researchgate.netisp.edu.pk The triazole ring is a key pharmacophore in many non-steroidal aromatase inhibitors, where a nitrogen atom coordinates with the heme-iron atom in the enzyme's active site. nih.govnih.gov This interaction is crucial for inhibiting estrogen biosynthesis, a key strategy in treating hormone-dependent breast cancer. nih.gov

Compounds containing the 1,2,4-triazole-thiazole scaffold have been investigated as inhibitors for several other enzymes:

Carbonic Anhydrase (CA): Hybrid molecules containing both 1,2,4-triazole and thiazole rings have been studied for their effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.net

Cholinesterases: Certain triazole derivatives show potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govresearchgate.net The inhibitory mechanism often involves binding to both the catalytic and anionic sites of the enzyme. nih.gov

Tyrosinase: Aralkylated 2-aminothiazole-ethyltriazole hybrids have demonstrated potent tyrosinase inhibition, suggesting potential applications in conditions related to melanin overproduction. brieflands.com

Other Enzymes: These derivatives have also shown inhibitory activity against α-glucosidase, urease, and lipoxygenase (LOX). nih.gov Additionally, they have been designed as selective inhibitors for cyclooxygenase-2 (COX-2), B-RAFV600E, and EGFR. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| Azinane triazole (12d) | AChE | 0.73 ± 0.54 µM | nih.gov |

| Azinane triazole (12m) | BChE | 0.038 ± 0.50 µM | nih.gov |

| Azinane triazole (12n) | α-glucosidase | Most active in series | nih.gov |

| Triazole derivative (2) | AChE | Ki = 81.82 ± 36.35 nM | researchgate.net |

| Triazole-thiazole hybrid (8k) | S. aureus Biofilm | IC50 = 13.5 µM | nih.gov |

The diverse biological activities of 1,2,4-triazole derivatives are a result of their interactions with various macromolecular targets through non-covalent forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. pensoft.net

Tubulin: A novel class of 1,2,4-triazoles has been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest. nih.gov These compounds were shown to compete with colchicine for its binding site on tubulin. nih.gov

Endothelin Receptors: Certain series of [3-(arylmethyl)thio-5-aryl-4H- researchgate.netresearchgate.netresearchgate.nettriazol-4-yl]acetic acids have been tested for their ability to bind to human endothelin ET(A) and ET(B) receptors, with some showing affinity in the micromolar range. nih.gov

Enzyme Active Sites: As discussed, the nitrogen atoms of the 1,2,4-triazole ring are crucial for interacting with the active sites of enzymes like aromatase and cholinesterases. nih.govnih.gov Molecular docking studies have helped to elucidate the binding modes of these derivatives within the enzyme pockets, confirming the importance of the triazole moiety and specific substituents for high-affinity binding. nih.gov

Conformational Flexibility and Tautomerism in 1,2,4-Triazole Systems and its Influence on Molecular Recognition

Substituents on the triazole ring can influence the tautomeric equilibrium. researchgate.net For example, 3-mercapto-1,2,4-triazoles can exist in either a thione or a thiol tautomeric form, with the thione form being predominant. ijsr.net

Advanced Academic Applications and Future Research Directions

Role in Agrochemical Science

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of modern agrochemicals, serving as the active core in numerous fungicides, herbicides, and plant growth regulators. rjptonline.orgchemimpex.com The attachment of a thiazole (B1198619) ring to this core modifies its electronic and steric properties, leading to derivatives with enhanced efficacy and novel modes of action.

Development of Novel Fungicides and Plant Growth Regulators

The primary application of 1,2,4-triazole derivatives in agriculture is as systemic fungicides. nih.govresearchgate.net These compounds typically function by inhibiting the C14-demethylase enzyme (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. rjptonline.orgnih.gov The thiazole moiety in derivatives of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- can enhance binding to the fungal CYP51 active site.

Prominent examples of commercial fungicides built upon this scaffold include Ravuconazole and its prodrug Fosravuconazole. nih.gov Research has focused on synthesizing novel derivatives and evaluating their efficacy against a wide range of plant pathogens. For instance, studies on 1,2,4-triazole thioethers combined with other heterocyclic systems, such as 1,3,4-thiadiazole, have yielded compounds with potent fungicidal activity against various plant diseases. rsc.orgmdpi.com

| Compound Name/Code | Target Pathogen | Activity (EC₅₀ mg/L) | Reference Compound | Activity (EC₅₀ mg/L) |

|---|---|---|---|---|

| Ravuconazole | Aspergillus fumigatus | 0.03 | Itraconazole | 0.125 |

| Compound 5b2 | Sclerotinia sclerotiorum | 0.12 | Difenoconazole | 0.15 |

| Compound 5a4 | Rhizoctonia solani | 0.27 | Difenoconazole | 0.31 |

| Compound 5a4 | Phytophthora infestans | 0.46 | Difenoconazole | 2.34 |

In addition to fungicidal properties, certain triazole compounds act as plant growth regulators (PGRs). researchgate.net They function by inhibiting gibberellin biosynthesis, which can lead to more compact plant growth, increased stress tolerance, and improved crop yields. researchgate.netcaymanchem.com Paclobutrazol is a well-known triazole-based PGR. researchgate.netcaymanchem.comwikipedia.org Research into 1-(2-thiazolyl)-1H-1,2,4-triazole derivatives as PGRs is an active area, aiming to develop compounds with improved efficacy and crop safety profiles.

Investigation as Antiviral Agents in Plant Pathology

While the antifungal activity of triazoles is well-established, their potential as antiviral agents in plants is an emerging field of research. nih.govnih.gov Viruses like the Tobacco Mosaic Virus (TMV) cause significant crop losses worldwide. nih.gov Recent studies have shown that 1,2,4-triazole derivatives can exhibit notable antiviral activity. nih.govbohrium.com

One study investigated 1,2,4-triazole thioethers bearing an amide linkage for activity against TMV. A lead compound, A10, which contains the triazole scaffold, demonstrated significant curative and protective activities against TMV, comparable to the commercial agent Ningnanmycin. nih.gov This research highlights the potential of the 1-(2-thiazolyl)-1H-1,2,4-triazole framework as a basis for developing novel plant virucides. nih.gov

Coordination Chemistry: Ligand Design and Metal Complex Formation

The 1,2,4-triazole ring, with its three nitrogen atoms, is an excellent ligand for coordinating with metal ions. wikipedia.orgripublication.com The addition of a thiazole group to the triazole ring introduces further potential coordination sites (the thiazole nitrogen and sulfur atoms), making 1H-1,2,4-Triazole, 1-(2-thiazolyl)- and its derivatives versatile multitopic ligands. nih.govnih.gov

These ligands can form a variety of metal complexes with diverse structural and electronic properties. ripublication.com The coordination can involve one or more metal centers, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). nih.govresearchgate.net The choice of metal ion (e.g., Co(II), Ni(II), Cu(II), Cd(II)) and the specific substituents on the ligand backbone influence the resulting complex's geometry, which can range from tetrahedral to octahedral. ripublication.comnih.gov

| Metal Ion | Ligand Type | Resulting Geometry | Potential Application |

|---|---|---|---|

| Cr(III), Fe(III) | Substituted 1,2,4-Triazole | Octahedral | Magnetic Materials |

| Co(II), Ni(II), Cu(II) | Substituted 1,2,4-Triazole | Tetrahedral | Catalysis, Antimicrobial |

| Fe(II), Co(II) | Bis-(1,2,4)-triazole | Coordination Polymer | Spin Crossover Materials |

Advanced Materials Science Applications

The ability of 1-(2-thiazolyl)-1H-1,2,4-triazole derivatives to form stable and structurally diverse metal complexes opens avenues for their use in advanced materials science. chemimpex.comripublication.com While this is an emerging area for this specific compound, the properties of related triazole complexes suggest significant potential. Metal complexes involving 1,2,4-triazole ligands are being investigated for applications such as photochemical and magnetic materials. ripublication.com For example, iron(II) complexes with bridging triazole ligands are well-known for exhibiting spin crossover (SCO) behavior, where the magnetic state of the material can be switched by external stimuli like temperature or light. researchgate.net The unique electronic character of the thiazole ring could modulate these properties, offering a strategy for fine-tuning the performance of such smart materials.

Future Perspectives in Synthetic Methodology Development

The synthesis of 1,2,4-triazoles can be achieved through various established methods, including the Pellizzari and Einhorn–Brunner reactions. wikipedia.org Modern synthetic chemistry continues to seek more efficient, sustainable, and versatile methods. frontiersin.orgnih.govmdpi.com Future research in the synthesis of 1H-1,2,4-Triazole, 1-(2-thiazolyl)- and its derivatives will likely focus on several key areas:

One-Pot Reactions: Developing multi-component reactions that allow for the construction of the final molecule from simple precursors in a single step, improving efficiency and reducing waste. researchgate.net

Catalytic Methods: Employing transition metal catalysts (e.g., copper, ruthenium) to facilitate the key bond-forming steps with higher selectivity and under milder conditions. nih.gov

Microwave and Ultrasound-Assisted Synthesis: Using non-conventional energy sources to accelerate reaction rates and improve yields, contributing to green chemistry principles. mdpi.commdpi.comqu.edu.sa

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and automated synthesis, which is particularly relevant for the industrial production of agrochemicals.

Opportunities in Computational Chemistry and Data-Driven Design

Computational chemistry plays a pivotal role in modern drug and pesticide discovery. researchgate.net For 1-(2-thiazolyl)-1H-1,2,4-triazole derivatives, computational approaches offer significant opportunities to accelerate the design and optimization of new active compounds. mdpi.comnih.gov

Molecular Docking: In silico studies are used to predict how these molecules bind to target enzymes, such as the fungal CYP51. nih.govnih.gov This allows for the rational design of new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of different derivatives with their observed biological activity. These models help in predicting the activity of yet-unsynthesized compounds, prioritizing synthetic efforts. researchgate.netnih.gov

ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Data-Driven Design: The integration of machine learning and artificial intelligence with large chemical datasets can uncover novel structural motifs and predict new lead compounds with a higher probability of success, moving beyond traditional design strategies.

常见问题

Q. Resolution Strategy :

Methodological Review : Compare calorimetric techniques (e.g., combustion calorimetry vs. solution calorimetry) used in the studies.

Sample Purity : Assess if discrepancies arise from impurities (e.g., residual solvents or unreacted intermediates).

Computational Validation : Use Gaussian software to calculate ΔfH° and cross-validate with experimental data.

What spectroscopic and computational methods are most effective for characterizing 1H-1,2,4-triazole-thiazole hybrids?

Q. Basic Characterization :

- NMR : 1H/13C NMR identifies substituent positions on the triazole and thiazole rings. For example, thiazole protons typically resonate at δ 7.2–8.5 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns, critical for verifying novel derivatives .

Q. Advanced Techniques :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, essential for understanding bioavailability .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with antifungal activity .

How do structural modifications to 1H-1,2,4-triazole impact biological activity in drug discovery?

Case Study: Antifungal Agents :

Adding electron-withdrawing groups (e.g., -Cl, -NO2) to the triazole ring enhances antifungal potency by improving target (CYP51 enzyme) binding. For example, fluconazole derivatives with 2-thiazolyl substitutions show increased steric complementarity to fungal lanosterol demethylase .

Q. Methodological Insight :

- SAR Studies : Systematic substitution at positions 1, 3, and 5 of the triazole core, followed by in vitro MIC assays against Candida spp., identifies optimal pharmacophores .

- Docking Simulations : AutoDock Vina models interactions between triazole-thiazole hybrids and fungal enzyme active sites .

What are the challenges in scaling up 1H-1,2,4-triazole synthesis for preclinical studies?

Q. Key Issues :

Q. Advanced Solutions :

- Flow Chemistry : Continuous-flow systems improve heat dissipation and reduce batch variability.

- Green Chemistry : Replace HNO3 with H2O2/TBHP oxidants to minimize hazardous waste .

How can researchers address solubility limitations of 1H-1,2,4-triazole derivatives in pharmacological assays?

Q. Basic Approaches :

Q. Advanced Strategies :

- Prodrug Design : Synthesize phosphate or acetate prodrugs (e.g., 1H-1,2,4-triazole-1-acetic acid derivatives) that hydrolyze in vivo .

- Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability for hydrophobic derivatives .

What computational tools are recommended for predicting the reactivity of 1H-1,2,4-triazole derivatives?

Q. Essential Software :

- Gaussian 16 : Calculates reaction pathways, transition states, and thermodynamic parameters (e.g., ΔG‡ for cyclization steps) .

- Molsoft ICM-Pro : Predicts metabolite profiles and toxicity risks for preclinical candidates .

Validation :

Cross-reference computational results with experimental kinetic data (e.g., HPLC monitoring of reaction progress) .

How do researchers validate the stability of 1H-1,2,4-triazole derivatives under physiological conditions?

Q. Methodology :

- pH Stability Studies : Incubate compounds in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.

- Forced Degradation : Expose to heat (40–60°C), light, and oxidants (H2O2) to identify vulnerable functional groups .

Case Study :

Schiff base derivatives of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole show instability at pH < 3 due to imine bond hydrolysis .

What are the emerging applications of 1H-1,2,4-triazole derivatives in material science?

Q. Advanced Research :

- N-Heterocyclic Carbenes (NHCs) : Triazole-based NHCs serve as ligands for catalytic metals (e.g., Pd, Ru) in cross-coupling reactions .

- Polymer Additives : Triazole-thiazole copolymers exhibit UV stability and flame-retardant properties .

How can isotopic labeling aid in mechanistic studies of 1H-1,2,4-triazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。